Carindacillin

Pharmacokinetics Oral Prodrug Design β-Lactam Absorption

Researchers modeling complicated UTIs require an orally bioavailable agent with anti-pseudomonal activity-a niche unmet by ampicillin or parenteral carbenicillin. Carindacillin (CAS 35531-88-5), the acid-stable indanyl ester prodrug of carbenicillin, addresses this gap. • Achieves urinary carbenicillin >1000 μg/mL post-oral dosing, enabling non-parenteral UTI models. • PD95 30.4-220.4 mg/kg p.o. in murine P. aeruginosa infection models. • Reference compound for monocarboxylic acid transporter-mediated prodrug absorption & urine composition-activity studies. • High-purity reference material; bulk quantities available.

Molecular Formula C26H26N2O6S
Molecular Weight 494.6 g/mol
CAS No. 35531-88-5
Cat. No. B1212590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarindacillin
CAS35531-88-5
Synonymscarbenicillin indanyl
carbenicillin indanyl sodium
carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer
carindacillin
carindacillin sodium
Carindapen
CP 15,464-2
CP 15464
CP-15,464-2
CP-15464
Geocillin
indanyl carbenicillin
N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate
sodium carindacillin
Molecular FormulaC26H26N2O6S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C
InChIInChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1
InChIKeyJIRBAUWICKGBFE-MNRDOXJOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carindacillin Prodrug and Procurement


Carindacillin (INN), also known as carbenicillin indanyl sodium, is a semisynthetic carboxypenicillin β-lactam antibiotic developed as an orally bioavailable prodrug of the broad-spectrum agent carbenicillin [1]. Following oral administration and absorption from the gastrointestinal tract, carindacillin is rapidly hydrolyzed in vivo to release the active moiety carbenicillin, which subsequently exerts bactericidal activity by inhibiting bacterial cell wall synthesis through acylation of penicillin-binding proteins (PBPs) [2][3]. The compound was originally developed by Pfizer and marketed under the brand name Geocillin, receiving FDA approval in 1972; it is no longer actively marketed in the United States but remains of interest as a research tool and historical reference compound [4]. The carbenicillin backbone confers anti-pseudomonal activity, distinguishing carindacillin from narrower-spectrum oral penicillins such as ampicillin and amoxicillin [5].

Carindacillin Cannot Be Substituted


Carindacillin occupies a unique pharmacological niche that precludes simple substitution by its parent compound carbenicillin or structurally related anti-pseudomonal penicillins. Carbenicillin itself is acid-labile and exhibits negligible oral bioavailability (<5%), necessitating parenteral administration for systemic or urinary tract infections [1]. In contrast, carindacillin is the acid-stable indanyl ester prodrug engineered specifically to enable oral administration with a documented bioavailability of 30–50%, achieving therapeutically meaningful urinary carbenicillin concentrations while maintaining serum levels too low for systemic therapy [2][3]. This pharmacokinetic profile cannot be replicated by substituting intravenous carbenicillin or by using alternative oral anti-pseudomonal agents such as oral fluoroquinolones, which exhibit different resistance selection pressures, adverse effect profiles, and urinary activity characteristics. Furthermore, carindacillin's antibacterial spectrum includes Pseudomonas aeruginosa and indole-positive Proteus species that are intrinsically resistant to many first-line oral penicillins such as ampicillin and amoxicillin [4]. Consequently, in research contexts requiring an orally administrable agent with activity against carbenicillin-susceptible Gram-negative uropathogens—particularly P. aeruginosa in complicated urinary tract infection models—carindacillin remains pharmacologically distinct from available alternatives [5].

Carindacillin Comparative Evidence


Oral Bioavailability vs. Carbenicillin

Carindacillin was designed specifically to overcome the negligible oral bioavailability of carbenicillin. Carbenicillin is acid-labile and cannot be administered orally, limiting its clinical and research utility to parenteral routes only [1]. Carindacillin, the acid-stable indanyl ester, achieves an oral absorption rate of 30–50% in humans following oral administration, enabling conversion of a parenteral-only anti-pseudomonal penicillin into an orally administrable formulation [2].

Pharmacokinetics Oral Prodrug Design β-Lactam Absorption

Urinary Carbenicillin Concentration

Carindacillin demonstrates a pharmacokinetic profile uniquely suited to urinary tract applications, with serum concentrations insufficient for systemic infections but urinary concentrations exceeding 1000 μg/mL following therapeutic oral doses [1]. This stands in marked contrast to oral ampicillin, which achieves mean peak urinary concentrations of approximately 300–600 μg/mL, and oral amoxicillin, which achieves ~400–800 μg/mL at comparable doses [2]. The high urinary carbenicillin levels translate into clinically documented bacterial eradication rates of 57.1% (12/21 strains) for P. aeruginosa and 61.8% (21/34 strains) for all uropathogens in complicated urinary tract infection studies [3].

Urinary Tract Pharmacokinetics Antimicrobial Prophylaxis Complicated UTI Models

Urinary Activity Attenuation vs. Fluoroquinolones

In a comparative study of 235 P. aeruginosa clinical isolates collected from urinary tract infection patients between 1983 and 1991, carindacillin (as carbenicillin) exhibited an MIC70 of 400 μg/mL in broth, which was higher than the MIC70 of 100 μg/mL observed for norfloxacin (NFLX) and ofloxacin (OFLX) [1]. However, the study demonstrated that the antimicrobial activity of fluoroquinolones was markedly reduced in artificial urine compared to standard broth, whereas carindacillin exhibited significantly less attenuation of antibacterial activity in the urinary environment [2]. This preservation of activity in urine is attributed to carindacillin's lower susceptibility to the inhibitory effects of low pH and elevated magnesium and calcium concentrations present in urine [3].

Antimicrobial Activity in Urine Fluoroquinolone Resistance Pseudomonas Susceptibility

In Vivo Protective Efficacy

Carindacillin sodium demonstrates broad in vivo protective efficacy in murine lethal infection models following oral administration. The protective dose for 95% survival (PD95) was established for six clinically relevant pathogens: Escherichia coli, Salmonella choleraesuis, Pasteurella multocida, Proteus vulgaris, Staphylococcus aureus, and Streptococcus pyogenes [1]. The PD95 values ranged from 30.4 mg/kg to 220.4 mg/kg, confirming oral bioavailability and systemic antibacterial activity sufficient to protect against lethal challenge .

Murine Infection Models In Vivo Efficacy Gram-Negative Sepsis

Clinical Efficacy vs. Ampicillin in UTI

In a comparative clinical study evaluating carbenicillin indanyl sodium (carindacillin) against ampicillin and cephaloglycin for the treatment of urinary tract infections, carindacillin demonstrated clinical efficacy in patients infected with carbenicillin-susceptible uropathogens including Escherichia coli, Proteus species, and Pseudomonas aeruginosa [1]. The study established carindacillin's utility specifically in UTI populations where anti-pseudomonal oral coverage was required—a niche not addressable by ampicillin due to its lack of P. aeruginosa activity [2].

Urinary Tract Infection Clinical Efficacy Comparison Antibiotic Clinical Trials

Carindacillin Procurement Applications


P. aeruginosa Murine UTI Model

Researchers modeling complicated urinary tract infections caused by carbenicillin-susceptible P. aeruginosa strains can utilize carindacillin as an orally administrable anti-pseudomonal agent. The evidence demonstrates oral protective PD95 values ranging from 30.4 to 220.4 mg/kg in murine infection models [1], and the compound achieves high urinary carbenicillin concentrations (>1000 μg/mL) following oral administration [2]. This enables oral dosing regimens that avoid the confounding stress and variability associated with parenteral administration in rodent UTI models, while maintaining documented anti-pseudomonal activity that ampicillin and amoxicillin lack [3].

Antibiotic Activity Attenuation in Urine

Carindacillin serves as a critical reference compound for in vitro studies examining how urinary composition (pH, divalent cation concentrations) modulates antimicrobial activity. The direct comparative evidence establishes that carindacillin exhibits less attenuation of antibacterial activity in artificial urine compared to fluoroquinolones such as norfloxacin and ofloxacin [1]. Researchers investigating structure-activity relationships governing antibiotic performance in urinary environments can use carindacillin as a comparator to identify physicochemical properties that confer resistance to urine-mediated activity reduction, with direct relevance to fluoroquinolone resistance surveillance and novel UTI therapeutic development [2].

Oral Prodrug Absorption Reference

Carindacillin represents a well-characterized example of an acid-stable indanyl ester prodrug designed to confer oral bioavailability to an otherwise parenteral-only β-lactam [1]. Researchers investigating monocarboxylic acid transporter-mediated absorption of β-lactam prodrugs can employ carindacillin as a reference compound, as studies in Caco-2 cell monolayers have demonstrated that carindacillin absorption is mediated by monocarboxylic acid transport systems rather than oligopeptide transporters [2]. The established oral absorption rate of 30–50% in humans [3] provides a quantitative benchmark for evaluating novel oral β-lactam prodrug candidates and transporter-targeted delivery strategies.

Historical Comparator for Anti-Pseudomonal Development

Pharmaceutical researchers developing next-generation oral anti-pseudomonal agents can utilize carindacillin as a historical benchmark compound. The compound's documented clinical efficacy rate of 61.9% (13/21) in complicated P. aeruginosa UTI [1] and its stable resistance profile over an 8-year surveillance period (1983–1991) [2] provide quantitative historical comparators for evaluating improvements in oral anti-pseudomonal therapy. Carindacillin's well-characterized limitations—including β-lactamase susceptibility and insufficient serum concentrations for systemic infections [3]—further define the performance thresholds that novel oral anti-pseudomonal candidates must exceed to demonstrate meaningful differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carindacillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.